Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]-
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Overview
Description
Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a suitable intermediate, followed by cyclization using a base or acid catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods allow for better control over reaction parameters and can significantly reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain.
Piperidines: Six-membered nitrogen-containing heterocycles commonly found in natural products and pharmaceuticals.
Uniqueness
Azetidine, 1-(diphenylmethyl)-3-[(methylsulfonyl)phenylmethylene]- is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in synthetic chemistry and drug discovery .
Properties
CAS No. |
261922-09-2 |
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Molecular Formula |
C24H23NO2S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-benzhydryl-3-[methylsulfonyl(phenyl)methylidene]azetidine |
InChI |
InChI=1S/C24H23NO2S/c1-28(26,27)24(21-15-9-4-10-16-21)22-17-25(18-22)23(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,23H,17-18H2,1H3 |
InChI Key |
DYAHYJVGFCXPLL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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